![molecular formula C22H31N3O2S B2693585 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 946342-45-6](/img/structure/B2693585.png)
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity and Mechanisms
This compound and its derivatives have been explored for their antitumor activities. Studies have shown that certain analogues exhibit significant antitumor activities against a variety of tumor cells, including human melanoma, ovarian carcinoma, and murine leukemia. These compounds interact with DNA, potentially through intercalation, and may target topoisomerase enzymes, which are crucial for DNA replication and cell division. The structural modifications on the compound, such as amino and acylamino groups, have shown to influence its potency against tumor cells and cardiotoxicity, with some derivatives displaying low cardiotoxicity relative to cytotoxicity (S. M. Sami et al., 1995), (S. M. Sami et al., 1996).
Synthesis and Chemical Properties
Research on the synthesis of N-containing heterocycles has led to the development of protocols based on cyclocarbonylative Sonogashira reactions. These methods facilitate the synthesis of compounds with potential biological activities, showcasing the versatility of the chemical framework for generating biologically active molecules. Such synthetic routes offer insights into the chemical properties of these compounds and their potential applications in medicinal chemistry (L. Aronica et al., 2016).
Inhibitory Activity on Protein Kinases
Isoquinolinesulfonamides, including derivatives of the mentioned compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These inhibitors selectively target these kinases, which play pivotal roles in cell signaling pathways. Such activity suggests the potential for these compounds to modulate cell functions and provides a basis for developing therapeutic agents targeting diseases associated with dysregulated kinase activity (H. Hidaka et al., 1984).
Interaction with Carbonic Anhydrases
The compound and its derivatives have also been studied for their interactions with human carbonic anhydrases (hCAs), enzymes involved in maintaining pH balance in tissues and organs. Studies have shown that isoquinolinesulfonamides can inhibit hCAs with selectivity toward certain isozymes, which could have therapeutic implications for conditions like cancer and glaucoma. The detailed understanding of inhibitor binding modes offers valuable insights for the design of selective inhibitors for therapeutically relevant hCAs (P. Mader et al., 2011).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-16-8-10-20(13-17(16)2)28(26,27)23-15-22(24(3)4)19-9-11-21-18(14-19)7-6-12-25(21)5/h8-11,13-14,22-23H,6-7,12,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRCAKIKMQRAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.